molecular formula C18H25NO3 B2469525 Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine CAS No. 2177257-84-8

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine

Cat. No.: B2469525
CAS No.: 2177257-84-8
M. Wt: 303.402
InChI Key: NAJQPCBAZQEMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(1,4,9-trioxa-dispiro[4242]tetradec-12-yl)-amine is a complex organic compound characterized by its unique dispiro structure

Scientific Research Applications

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a precursor containing the dispiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a reduced form of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol: A similar compound with a different functional group.

    1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-12-ylamine: Another related compound with a similar dispiro structure.

Uniqueness

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine is unique due to its specific benzyl group and amine functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-4-15(5-3-1)14-19-16-6-11-20-17(16)7-9-18(10-8-17)21-12-13-22-18/h1-5,16,19H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJQPCBAZQEMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1NCC3=CC=CC=C3)CCC4(CC2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.